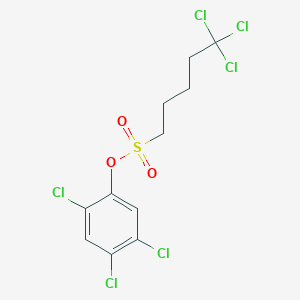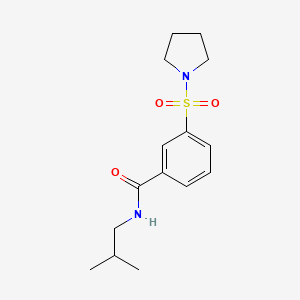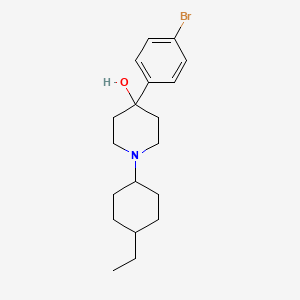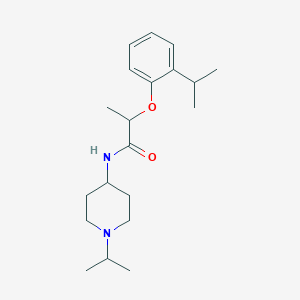![molecular formula C24H22O2 B5026025 1,1'-[1,4-butanediylbis(oxy)]dinaphthalene](/img/structure/B5026025.png)
1,1'-[1,4-butanediylbis(oxy)]dinaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[1,4-butanediylbis(oxy)]dinaphthalene, also known as BDON, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BDON is a polycyclic aromatic hydrocarbon that consists of two naphthalene rings connected by a butylene bridge. It is a colorless, crystalline solid that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 1,1'-[1,4-butanediylbis(oxy)]dinaphthalene is not fully understood, but it is believed to involve the interaction of its aromatic rings with biological molecules, such as proteins and nucleic acids. This compound has been shown to bind to DNA and induce changes in its conformation, which can affect gene expression and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory activities. It has been reported to protect cells from oxidative stress and reduce the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1'-[1,4-butanediylbis(oxy)]dinaphthalene in lab experiments is its high purity and stability. It can be easily synthesized and purified, and its properties can be accurately characterized using various analytical techniques. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its applications in biological systems.
Zukünftige Richtungen
There are several possible future directions for research on 1,1'-[1,4-butanediylbis(oxy)]dinaphthalene. One area of interest is the development of new synthetic methods for this compound and its derivatives with improved properties and functionalities. Another area of interest is the investigation of the biological activities and mechanisms of action of this compound in more detail, particularly in relation to its potential applications in cancer therapy and other biomedical fields. Finally, the use of this compound in the development of novel materials and devices for organic electronics and other applications is also a promising area for future research.
Synthesemethoden
1,1'-[1,4-butanediylbis(oxy)]dinaphthalene can be synthesized through various methods, including the reaction of 1,4-dibromobutane with naphthalene in the presence of a strong base, such as potassium tert-butoxide. Another method involves the reaction of 1,4-dibromobutane with 1,8-diaminonaphthalene in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1,1'-[1,4-butanediylbis(oxy)]dinaphthalene has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, this compound has been used as a building block for the synthesis of novel organic semiconductors with high charge mobility and stability. In organic electronics, this compound has been employed as an electron-transport material in organic light-emitting diodes and solar cells.
Eigenschaften
IUPAC Name |
1-(4-naphthalen-1-yloxybutoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O2/c1-3-13-21-19(9-1)11-7-15-23(21)25-17-5-6-18-26-24-16-8-12-20-10-2-4-14-22(20)24/h1-4,7-16H,5-6,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOMYSDAGOEKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCCOC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B5025969.png)
![2-[({4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl benzoate](/img/structure/B5025972.png)
amino]-4-oxobutanoic acid](/img/structure/B5025979.png)
![methyl 4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5025984.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-fluorobenzamide](/img/structure/B5025995.png)
![11-(3,4-difluorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5026003.png)
![2-(2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B5026011.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5026016.png)
![N-(3-ethyl-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5026044.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-fluorophenyl)acetamide](/img/structure/B5026050.png)